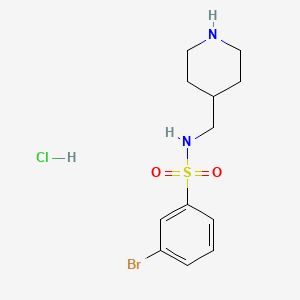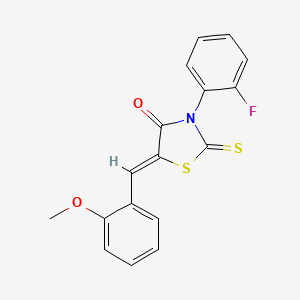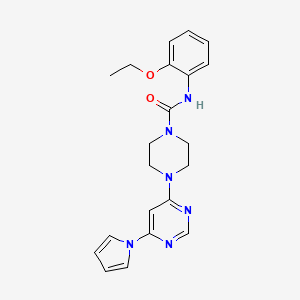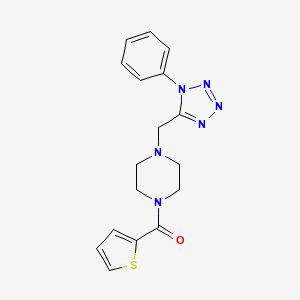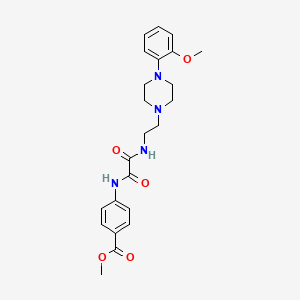![molecular formula C18H16N2O4S B2940732 methyl 4-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate CAS No. 862827-86-9](/img/structure/B2940732.png)
methyl 4-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of benzo[d]thiazole . Benzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen . It’s a component of many derivatives and is notable as a component of the vitamin thiamine (B1) .
Synthesis Analysis
Isothiazolinones, a class of heterocycles, can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides . These in turn are produced from acrylic acid via the 3-mercaptopropionic acid .Molecular Structure Analysis
Thiazoles are members of the azoles, heterocycles that include imidazoles and oxazoles . Being planar, thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity .Chemical Reactions Analysis
The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .Physical And Chemical Properties Analysis
Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS .作用機序
The mechanism of action of MBP is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are essential for the survival and growth of cancer cells and bacteria.
Biochemical and Physiological Effects:
MBP has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the activity of bacterial enzymes and proteins, leading to the death of the bacteria. MBP has been found to have low toxicity and does not cause significant damage to healthy cells.
実験室実験の利点と制限
One of the main advantages of MBP is its low toxicity, which makes it a promising candidate for further research and development. However, one of the limitations of MBP is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on MBP. One potential area of research is the development of MBP as a novel anti-cancer agent. Further studies are needed to determine the optimal dosage and administration of MBP for maximum efficacy. Another potential area of research is the development of MBP as a new antibacterial agent. Additional studies are needed to determine the spectrum of activity of MBP against different bacterial strains and to evaluate its potential use in combination with other antibiotics. Finally, further research is needed to explore the potential use of MBP in other fields, such as agriculture and environmental science.
合成法
The synthesis of MBP involves the reaction of 2-aminobenzoic acid with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)aminobenzoic acid. The resulting compound is then reacted with 2-mercaptobenzo[d]thiazole to form MBP. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
MBP has been found to have potential applications in various fields of scientific research. It has been studied for its antibacterial properties and has been found to exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. MBP has also been studied for its potential use as an anti-cancer agent. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
Safety and Hazards
特性
IUPAC Name |
methyl 4-[3-(2-oxo-1,3-benzothiazol-3-yl)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-24-17(22)12-6-8-13(9-7-12)19-16(21)10-11-20-14-4-2-3-5-15(14)25-18(20)23/h2-9H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKLVXDZLITJTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

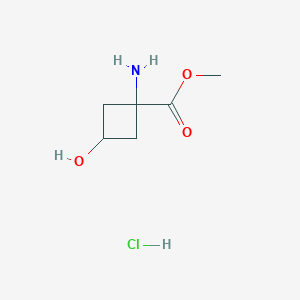

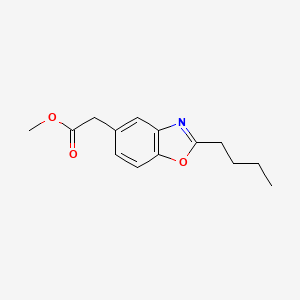
![N-(2-methoxy-5-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2940652.png)
![Ethyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2940653.png)
![N-(2,6-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2940654.png)

![N'-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2940658.png)
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2940659.png)
